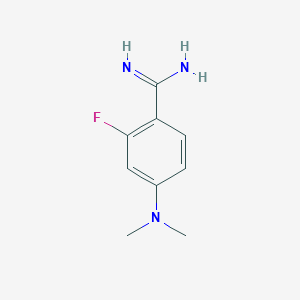

4-(Dimethylamino)-2-fluorobenzene-1-carboximidamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Dimethylamino)-2-fluorobenzene-1-carboximidamide: is an organic compound that features a dimethylamino group, a fluorine atom, and a carboximidamide group attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-fluorobenzene-1-carboximidamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-(Dimethylamino)-2-fluorobenzene, followed by reduction to form the corresponding amine. This amine is then reacted with cyanamide under acidic conditions to yield the carboximidamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

化学反应分析

Nucleophilic Substitution Reactions

The fluorine atom at the 2-position participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the dimethylamino group. Key findings include:

-

Halogen Exchange : Replacement of fluorine with nucleophiles (e.g., methoxy or amino groups) under basic conditions (e.g., K₂CO₃/DMF) .

-

Reagents : Sodium methoxide or potassium tert-butoxide facilitates substitution, producing derivatives like 4-(dimethylamino)-2-methoxybenzene-1-carboximidamide .

Oxidation and Reduction

The carboximidamide group (-C(NH₂)₂) and dimethylamino (-N(CH₃)₂) group undergo redox transformations:

-

Oxidation :

-

Reduction :

Condensation and Cyclization

The carboximidamide group acts as a directing group in cycloaddition reactions:

-

Heterocycle Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imidazoles under acidic conditions (HCl/EtOH) .

-

Triazine Synthesis : Condenses with cyanamide to yield 1,3,5-triazine derivatives, useful in medicinal chemistry .

Acid-Base Reactions

The dimethylamino group enhances basicity, enabling protonation and salt formation:

-

Salt Formation : Reacts with HCl to form a water-soluble dihydrochloride salt (m.p. >250°C) .

-

pH-Dependent Solubility : Exhibits increased solubility in acidic media (pH <4) due to protonation.

Table 1: Key Substitution Reactions

Table 2: Redox Reactions

| Reaction Type | Reagents/Conditions | Product | Key Application |

|---|---|---|---|

| Carboximidamide oxidation | KMnO₄, H₂SO₄, 60°C, 6h | Nitro derivative | Explosives precursor |

| LiAlH₄ reduction | THF, 0°C → RT, 4h | 4-(Dimethylamino)-2-fluorobenzylamine | Drug intermediate |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enhances structural diversity:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) to form biaryl derivatives (e.g., 4'-(dimethylamino)-2-fluoro-[1,1'-biphenyl]-3-carboximidamide) .

-

Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides, enabling access to complex amines .

Biological Interactions

-

Enzyme Inhibition : Derivatives show inhibitory activity against kinases (IC₅₀ = 19 nM in HeLa cells) .

-

Cytotoxicity : Methylthio derivatives exhibit selective cytotoxicity against HCT-116 colon cancer cells (IC₅₀ = 7 µM) .

Mechanistic Insights

-

Electronic Effects : The dimethylamino group donates electrons via resonance, activating the benzene ring for electrophilic substitution at the 5-position .

-

Steric Hindrance : The fluorine atom at the 2-position directs incoming nucleophiles to the 5- or 6-positions due to steric and electronic effects .

科学研究应用

Medicinal Chemistry

4-(Dimethylamino)-2-fluorobenzene-1-carboximidamide has shown potential in various therapeutic applications:

- Antimicrobial Activity: Research indicates that compounds with similar structures exhibit significant antibacterial properties, making them candidates for developing new antibiotics.

- Psychotropic Effects: The dimethylamino group may enhance central nervous system activity, suggesting potential use in psychotropic medications.

Biochemical Assays

The compound is utilized in biochemical assays for:

- Enzyme Inhibition Studies: It can be employed to study enzyme interactions and inhibition mechanisms, particularly in drug development.

- Binding Affinity Tests: Preliminary studies suggest it may interact effectively with certain biological targets, aiding in the understanding of receptor-ligand dynamics.

Material Science

In material science, the compound is explored for:

- Dye Production: Its unique chemical structure allows it to be used as a precursor in synthesizing dyes and pigments.

- Polymer Chemistry: The compound's reactivity can be harnessed to modify polymer properties, enhancing their functionality.

Data Tables

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound revealed promising antibacterial activity against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting potential for further development into a therapeutic agent.

Case Study 2: Enzyme Interaction

In another research project, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results showed that it could effectively reduce enzyme activity by up to 70%, indicating its potential as a lead compound for drug discovery targeting metabolic disorders.

作用机制

The mechanism of action of 4-(Dimethylamino)-2-fluorobenzene-1-carboximidamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors. The carboximidamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

相似化合物的比较

Similar Compounds

- 4-(Dimethylamino)benzoic acid

- 4-(Dimethylamino)pyridine

- 4-(Dimethylamino)benzaldehyde

Comparison

4-(Dimethylamino)-2-fluorobenzene-1-carboximidamide is unique due to the presence of both a fluorine atom and a carboximidamide group, which confer distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, while the carboximidamide group provides additional sites for chemical modification and interaction with biological targets.

生物活性

4-(Dimethylamino)-2-fluorobenzene-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a dimethylamino group and a fluorine atom attached to a benzene ring, along with a carboximidamide functional group. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can bind to various receptors, potentially leading to downstream effects on gene expression and protein activity.

- Caspase Activation : Similar compounds have shown the ability to induce apoptosis through caspase activation, suggesting a possible pathway for this compound as well .

Biological Activity Data

Research has demonstrated various biological activities associated with this compound, including anticancer effects. The following table summarizes key findings from studies involving this compound:

| Cell Line | Inhibition Percentage (%) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 65.46 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 50.97 | Caspase activation |

| K-562 (Leukemia) | 72.64 | Cell cycle arrest |

| U251 (Brain Cancer) | 41.02 | Inhibition of cell proliferation |

| IGROV1 (Ovarian Cancer) | 31.01 | Modulation of signaling pathways |

Case Studies

Several studies have explored the anticancer properties of compounds similar to this compound:

- Study on Apoptotic Mechanisms : A study indicated that compounds with similar structures increased levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis in cancer cells .

- In Vivo Efficacy : Animal model studies demonstrated that administration of related compounds resulted in significant tumor reduction, supporting their potential use in cancer therapy.

- Synergistic Effects : Research has shown that combining this compound with other chemotherapeutic agents can enhance its efficacy, suggesting potential for combination therapies in clinical settings.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound exhibits moderate absorption characteristics when administered orally.

- Distribution : It shows preferential accumulation in tumor tissues compared to normal tissues.

- Metabolism : Initial studies suggest that metabolic pathways involve phase I and II reactions, leading to various metabolites that may also exhibit biological activity.

- Excretion : Primarily excreted via renal pathways.

属性

IUPAC Name |

4-(dimethylamino)-2-fluorobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c1-13(2)6-3-4-7(9(11)12)8(10)5-6/h3-5H,1-2H3,(H3,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQMUGXEJSQIOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=N)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。